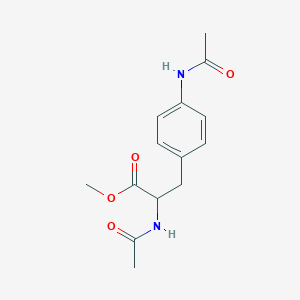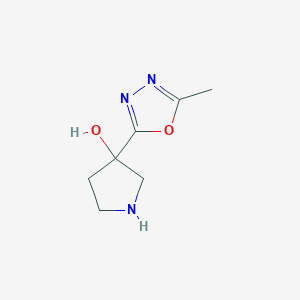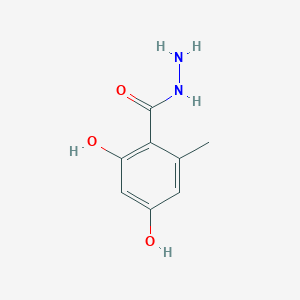
2,4-Dihydroxy-6-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-6-methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O3. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with a hydrazide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-methylbenzohydrazide typically involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
2,4-Dihydroxy-6-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2,4-Dihydroxy-6-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
作用機序
The mechanism of action of 2,4-Dihydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its apoptosis-inducing properties are linked to the activation of caspase pathways, leading to programmed cell death in targeted cells .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-6-methylbenzaldehyde: Shares a similar structure but with an aldehyde group instead of a hydrazide group.
2,4-Dihydroxybenzoic acid: Lacks the methyl group and hydrazide functional group.
4,6-Dihydroxy-2-methylpyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
2,4-Dihydroxy-6-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group, in particular, allows for unique interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2,4-dihydroxy-6-methylbenzohydrazide |
InChI |
InChI=1S/C8H10N2O3/c1-4-2-5(11)3-6(12)7(4)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |
InChIキー |
SZGIYBGRWYMURV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)NN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


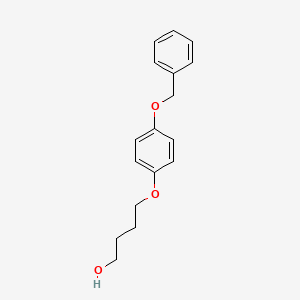
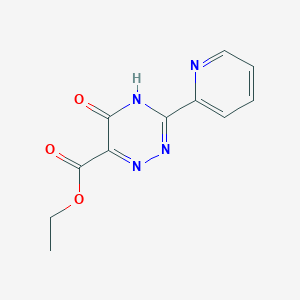

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
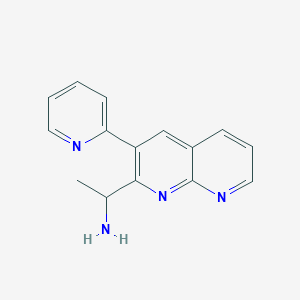
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)

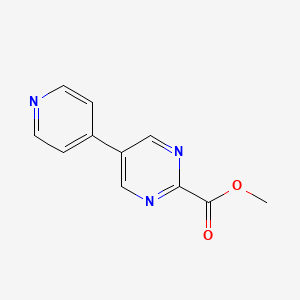
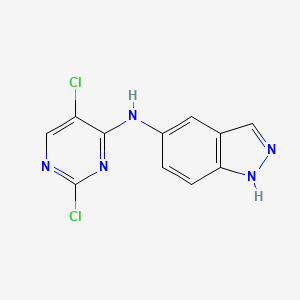
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
